2-(2,5-Difluorophenyl)ethanamine is a chemical compound with the molecular formula and a molecular weight of 157.16 g/mol. It features a difluorophenyl group attached to an ethanamine backbone, making it an important molecule in medicinal chemistry. The compound is characterized by its two fluorine atoms located at the 2 and 5 positions of the phenyl ring, which significantly influence its chemical properties and biological activities. It is recognized for its potential applications in pharmaceuticals and as an intermediate in organic synthesis .
The biological activity of 2-(2,5-Difluorophenyl)ethanamine has been explored in various contexts:
The synthesis of 2-(2,5-Difluorophenyl)ethanamine can be achieved through several methods:
text2-(2,5-Difluorophenyl)acetone + LiAlH4 → 2-(2,5-Difluorophenyl)ethanamine
2-(2,5-Difluorophenyl)ethanamine has several applications:
Studies on the interactions of 2-(2,5-Difluorophenyl)ethanamine with biological targets are ongoing. Initial findings suggest that it may interact with serotonin receptors and other neurotransmitter-related proteins. These interactions could elucidate its potential role in treating mood disorders or other neurological conditions .
Several compounds share structural similarities with 2-(2,5-Difluorophenyl)ethanamine. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
1-(2,4-Difluorophenyl)ethanamine | 791098-84-5 | Contains a different fluorination pattern |
1-(3-Fluorophenyl)ethanamine | 185545-90-8 | Lacks one fluorine atom |
1-(4-Fluorophenyl)ethanamine | 1168139-43-2 | Different substitution pattern on the phenyl ring |
1-(3,4-Difluorophenyl)ethanamine | Not available | Contains two fluorines but at different positions |
The uniqueness of 2-(2,5-Difluorophenyl)ethanamine lies in its specific fluorination pattern and its potential biological activities that differ from other similar compounds. This particular arrangement enhances its lipophilicity and may improve its ability to cross biological membranes compared to its analogs .
Corrosive;Irritant